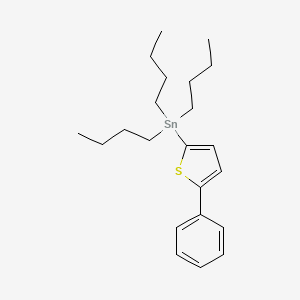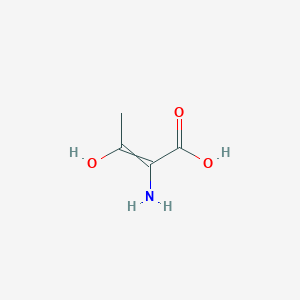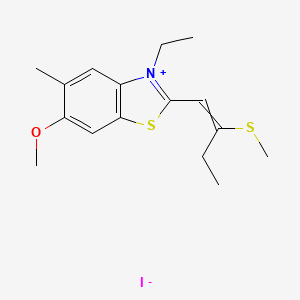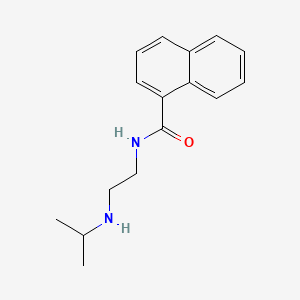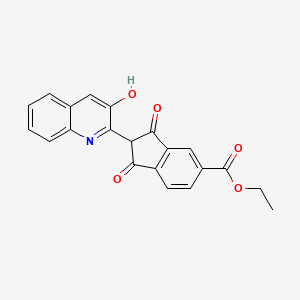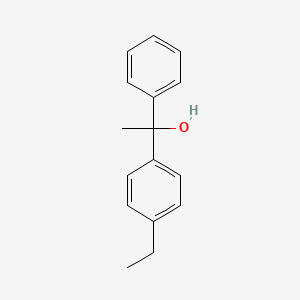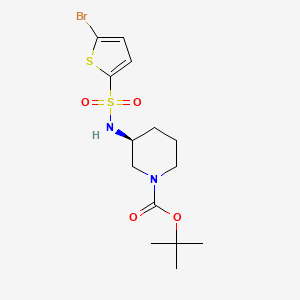
Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- is a complex organic compound that features a quinazoline ring system substituted with an amino group and a thienyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction using a thienylboronic acid derivative and a halogenated quinazoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and purity.
化学反应分析
Types of Reactions
Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, ammonia, and other nucleophiles under suitable conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds .
科学研究应用
Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
作用机制
The mechanism of action of ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
Uniqueness
Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
属性
CAS 编号 |
57584-56-2 |
|---|---|
分子式 |
C14H14N4OS |
分子量 |
286.35 g/mol |
IUPAC 名称 |
2-[[2-(5-aminothiophen-2-yl)quinazolin-4-yl]amino]ethanol |
InChI |
InChI=1S/C14H14N4OS/c15-12-6-5-11(20-12)14-17-10-4-2-1-3-9(10)13(18-14)16-7-8-19/h1-6,19H,7-8,15H2,(H,16,17,18) |
InChI 键 |
OZFXSYJRNXCVBZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(S3)N)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


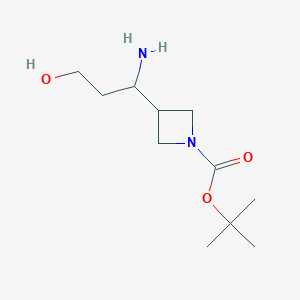

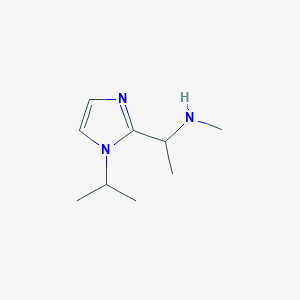
![6-(2-Hydroxyethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13957893.png)
![5-Bromo-N-[2-(4-morpholinyl)ethyl]-1H-indazol-3-amine](/img/structure/B13957901.png)
